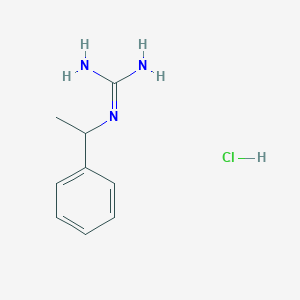

N-(1-Phenylethyl)guanidine hydrochloride

CAS No.: 7586-43-8

Cat. No.: VC8135229

Molecular Formula: C9H14ClN3

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7586-43-8 |

|---|---|

| Molecular Formula | C9H14ClN3 |

| Molecular Weight | 199.68 |

| IUPAC Name | 2-(1-phenylethyl)guanidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H |

| Standard InChI Key | XCEVGQBJVMVXTJ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)N=C(N)N.Cl |

| Canonical SMILES | CC(C1=CC=CC=C1)N=C(N)N.Cl |

Introduction

Chemical Structure and Molecular Properties

N-(1-Phenylethyl)guanidine hydrochloride consists of a guanidine core (C(NH₂)₂NH) substituted with a 1-phenylethyl group (C₆H₅-CH₂-CH₂-) and a hydrochloride counterion (HCl). Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol . The structure includes:

-

Guanidine backbone: A triamine group with three nitrogen atoms bonded to a central carbon.

-

1-Phenylethyl substituent: A branched alkyl chain (ethyl) attached to a phenyl ring.

-

Hydrochloride salt: Enhances solubility and stability in aqueous environments.

The compound’s SMILES string is NC(NC(C1=CC=CC=C1)C)=N.[H]Cl, and its InChIKey is XCEVGQBJVMVXTJ-UHFFFAOYSA-N .

Synthesis and Preparation Methods

Key Synthesis Routes

N-(1-Phenylethyl)guanidine hydrochloride is synthesized via Lewis acid-catalyzed reactions between substituted amines and cyanamides. A patented method involves:

-

Reactants:

-

N-Methyl-3-ethyl aniline: Derived from 3-ethyl aniline via formamide reduction.

-

1-Naphthyl cyanamide: Prepared from naphthylamine and cyanogen bromide.

-

-

Catalyst: Aluminum chloride (AlCl₃) enhances electrophilicity of cyanamide, overcoming steric hindrance .

-

Conditions: Reflux in chlorobenzene for 10 hours under argon .

This method achieves high yields (e.g., 81% after purification) due to minimized steric interactions between reactants .

Alternative Approaches

-

Non-catalytic synthesis: Direct reaction of monosubstituted cyanamides with disubstituted amines, though yields may be lower without catalysts .

-

Salt formation: Treatment of the free base with HCl in ether yields the hydrochloride salt .

Physical and Spectroscopic Properties

Physical Characteristics

Spectroscopic Data

-

NMR (¹H): Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm), methylene groups (δ 2.5–2.6 ppm), and methyl protons (δ 1.1–1.2 ppm) .

-

IR: Absorption bands for N–H stretching (~3300 cm⁻¹) and C=N guanidine bonds (~1650 cm⁻¹) .

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Key Application | Toxicity Profile |

|---|---|---|---|

| N-(1-Phenylethyl)guanidine HCl | 199.68 g/mol | NMDA receptor modulation | Moderate (H302, H315) |

| Polyhexamethylene guanidine HCl | ~200 g/mol | Antimicrobial agent | High (LD₅₀ ~600 mg/kg) |

| Phenylguanidine hydrochloride | 171.63 g/mol | Fluorescent probes | Low (limited data) |

Future Directions and Challenges

Research Gaps

-

Toxicity studies: Systematic evaluation of LD₅₀ and chronic effects in mammals.

-

Mechanistic studies: Elucidation of NMDA receptor binding kinetics.

Industrial Scaling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume